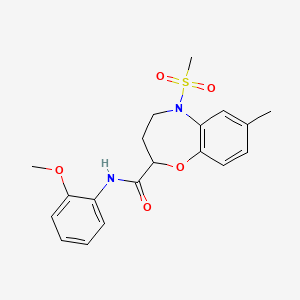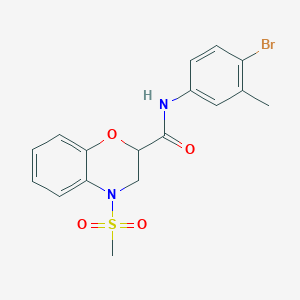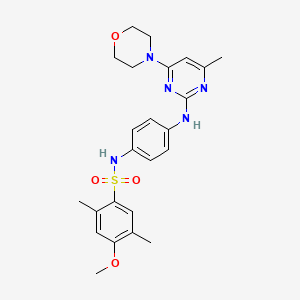
N-(2-methoxyphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide, also known by its chemical formula C18H20N2O5S, is a complex organic compound. Let’s break down its structure:
N-(2-methoxyphenyl): This part of the molecule contains a methoxy group (OCH) attached to a phenyl ring.
7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: This portion includes a tetrahydrobenzoxazepine ring system with a methylsulfonyl group (SOCH) and an amide functional group (CONH).
Preparation Methods
The synthetic routes to prepare this compound involve several steps. While I don’t have specific data on this exact compound, I can provide a general outline:
Formation of the Benzoxazepine Ring: Start with appropriate precursors to construct the benzoxazepine ring. Common methods include cyclization reactions using suitable reagents.
Introduction of the Methoxyphenyl Group: Attach the methoxyphenyl group to the benzoxazepine ring. This can be achieved through substitution reactions.
Sulfonation and Amide Formation: Introduce the methylsulfonyl group (sulfonation) and the amide functionality. These steps may involve specific reagents and conditions.
Purification and Isolation: Purify the compound using techniques like column chromatography or recrystallization.
Industrial production methods may vary based on the compound’s applications and scale.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation (loss of electrons) or reduction (gain of electrons) reactions.
Substitution Reactions: Substituents on the benzoxazepine ring can be modified using appropriate reagents.
Common Reagents: Examples include strong acids, bases, and oxidizing agents.
Major Products: These depend on reaction conditions but could involve changes in functional groups or ring modifications.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate. Assess its pharmacological properties, bioavailability, and toxicity.
Biological Studies: Explore its effects on cellular processes, receptors, and enzymes.
Industry: Consider applications in materials science, such as polymers or catalysts.
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, enzymes) affected by the compound.
Pathways: Understand the signaling pathways or metabolic routes influenced by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart from related structures.
Similar Compounds: Explore other benzoxazepines or sulfonamides.
Properties
Molecular Formula |
C19H22N2O5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O5S/c1-13-8-9-17-15(12-13)21(27(3,23)24)11-10-18(26-17)19(22)20-14-6-4-5-7-16(14)25-2/h4-9,12,18H,10-11H2,1-3H3,(H,20,22) |
InChI Key |
CLZLGDGDJNPKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Bromophenyl)-2-{[6-(2-acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11242377.png)
![2-[({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11242378.png)
![3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11242379.png)
![N-(2,5-dimethylphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11242383.png)
![3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one](/img/structure/B11242403.png)
![N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclohexanecarboxamide](/img/structure/B11242411.png)

![N-(2-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11242418.png)
![N-(4-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11242433.png)

![2-Methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11242438.png)
![N-cyclopentyl-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11242444.png)

![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-ethylphenyl)propanamide](/img/structure/B11242469.png)
